NADP nicotinamide-adenine-dinucleotide phosphate

Descripción general

Descripción

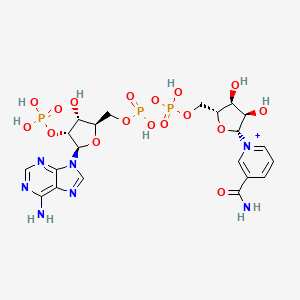

NADP(+) is a NAD(P)(+) and a NADP. It has a role as a fundamental metabolite and a cofactor. It is a conjugate acid of a NADP zwitterion and a NADP(3-).

Nicotinamide adenine dinucleotide phosphate. A coenzyme composed of ribosylnicotinamide 5'-phosphate (NMN) coupled by pyrophosphate linkage to the 5'-phosphate adenosine 2',5'-bisphosphate. It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH). (Dorland, 27th ed)

NADP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

NADP nicotinamide-adenine-dinucleotide phosphate is a natural product found in Schizosaccharomyces pombe, Trypanosoma brucei, and Caenorhabditis elegans with data available.

NADP is nicotinamide Adenine Dinucleotide Phosphate, an oxidation-reduction coenzyme, found in eukaryotic cells and is involved in many enzymatic reactions.

NADP is a metabolite found in or produced by Saccharomyces cerevisiae.

Actividad Biológica

NADP, or Nicotinamide-Adenine-Dinucleotide Phosphate, is a crucial coenzyme involved in various biological processes across different organisms. Its primary function is to act as an electron donor in reductive biosynthesis and as a key player in cellular antioxidant defense mechanisms. This article explores the biological activities of NADP, highlighting its roles in metabolism, cellular signaling, and oxidative stress management, supported by data tables and case studies.

Overview of NADP Functionality

NADP exists in two forms: NADP+ (oxidized) and NADPH (reduced). The reduced form, NADPH, is essential for anabolic reactions, while the oxidized form participates in catabolic processes. The balance between these two forms is critical for maintaining cellular homeostasis.

Key Functions of NADP/NADPH:

- Reductive Biosynthesis: NADPH serves as a universal electron donor in the synthesis of fatty acids, cholesterol, and nucleotides.

- Antioxidant Defense: It plays a vital role in detoxifying reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Calcium Homeostasis: NADP/NADPH influences calcium signaling pathways that are crucial for various cellular functions.

- Gene Expression: It modulates transcription factors and other regulatory proteins involved in gene expression.

Metabolic Pathways Involving NADP

NADP is synthesized from NAD+ through the action of NAD kinase (NADK), which phosphorylates NAD+ to produce NADP+. This process is critical for maintaining adequate levels of NADP in cells.

| Metabolic Pathway | Description | Key Enzymes |

|---|---|---|

| Oxidative Pentose Phosphate Pathway (OPPP) | Generates NADPH for biosynthetic reactions | Glucose-6-phosphate dehydrogenase |

| Fatty Acid Synthesis | Utilizes NADPH for reducing power | Fatty acid synthase |

| Antioxidant Mechanisms | Converts oxidized glutathione back to its reduced form | Glutathione reductase |

Case Studies

-

Embryonic Development and NADK Functionality

A study demonstrated that the enzyme NADK is essential for maintaining NADP levels during embryonic development. Mice lacking functional NADK exhibited severe developmental defects due to impaired NADP biosynthesis, underscoring the importance of this coenzyme in early life stages . -

Oxidative Stress Response

Research has shown that increased expression of human NADK leads to a significant rise in cellular NADPH levels, enhancing cell viability under oxidative stress conditions. Conversely, reduced expression resulted in decreased NADPH concentrations and heightened sensitivity to oxidative damage . -

Role in Photosynthesis

In plants, light exposure triggers a dynamic response in the chloroplastic NADP pool, where it plays a pivotal role in photosynthesis. The oxidative pentose phosphate pathway is the primary source of NADPH during dark conditions, facilitating energy storage and utilization .

Research Findings

Recent studies have highlighted several critical aspects of NADP's biological activity:

- Antioxidative Role: NADPH is indispensable for the generation of ROS and plays a central role in cellular antioxidative defense mechanisms .

- Cellular Signaling: It participates in various signaling pathways by influencing calcium homeostasis and modulating mitochondrial functions .

- Aging and Disease: Alterations in NADP metabolism have been linked to aging processes and age-related diseases, suggesting potential therapeutic targets for interventions .

Aplicaciones Científicas De Investigación

Biochemical Role in Metabolism

NADP as a Redox Coenzyme

NADP plays a pivotal role as a coenzyme in redox reactions, primarily functioning in anabolic reactions. It exists in two forms: NADP+ (oxidized) and NADPH (reduced). The reduced form, NADPH, is essential for biosynthetic reactions, such as fatty acid synthesis and the pentose phosphate pathway, which generates ribose-5-phosphate for nucleotide synthesis .

Applications in Agriculture

Nutrient Management and Crop Yield Enhancement

NADP is utilized in agricultural research to monitor nutrient inputs and outputs in ecosystems. The National Atmospheric Deposition Program (NADP) measures the deposition of essential nutrients like nitrogen (N), phosphorus (P), and sulfur (S) into agricultural systems. This data helps in understanding the chemical balance within soils and crops, optimizing fertilizer use to enhance crop yields while minimizing environmental impacts .

Case Study: Soybean Rust Management

One significant application of NADP data is in managing soybean rust (SBR), a disease that can drastically reduce soybean yields. The NADP network has successfully detected SBR spores in precipitation samples, aiding farmers in implementing timely fungicide applications based on risk assessments derived from atmospheric deposition data .

Environmental Monitoring

Tracking Atmospheric Deposition

The NADP plays a critical role in environmental monitoring by providing quality-assured data on atmospheric deposition of pollutants. This information is vital for assessing the impact of acid rain on ecosystems and for formulating policies aimed at reducing emissions of harmful substances such as mercury and nitrogen oxides .

Case Study: Radioactive Fallout Assessment

Following the Fukushima nuclear disaster, the NADP assessed wet deposition of radionuclides across various sites. This monitoring was crucial for evaluating potential impacts on agricultural systems and human health, demonstrating the adaptability of NADP data usage in response to emerging environmental issues .

Medical Research Applications

Role in Cellular Defense Mechanisms

In medical research, NADP is studied for its role in cellular defense mechanisms against oxidative stress. The reduced form, NADPH, is integral to the function of antioxidant systems within cells, helping to regenerate other antioxidants and protect against cellular damage caused by reactive oxygen species (ROS) .

Case Study: Bacterial Pathogenesis

Recent studies have shown that bacterial pathogens utilize NADP-dependent pathways to enhance their virulence. Understanding these pathways opens avenues for developing novel therapeutic strategies targeting bacterial infections by disrupting their metabolic reliance on NADP .

Data Tables

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Agriculture | Soybean rust management | Improved decision-making for fungicide application |

| Environmental Science | Tracking atmospheric deposition | Informed policy-making regarding pollutant emissions |

| Medical Research | Cellular defense against oxidative stress | Potential for new therapeutic strategies |

| Nutrient Management | Monitoring nutrient inputs in agriculture | Enhanced crop yields with minimized environmental impact |

Propiedades

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLXINKUBYWONI-NNYOXOHSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O17P3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401102609 | |

| Record name | Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401102609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-white solid; [Merck Index] | |

| Record name | NADP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

604-79-5, 53-59-8 | |

| Record name | Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401102609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nadide phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.